molecular formula C11H9BrN2O2 B8485602 2-Benzyl-4-bromo-5-hydroxy-2h-pyridazin-3-one

2-Benzyl-4-bromo-5-hydroxy-2h-pyridazin-3-one

Cat. No. B8485602
M. Wt: 281.10 g/mol
InChI Key: ITZFFFPPNCRFCW-UHFFFAOYSA-N
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Patent
US06004960

Procedure details

The residue from step 1 was dissolved in HMPA (50 mL) and 8N KOH (65 mL) was added. The mixture was warmed to 120°-125° C. and stirred vigourously for 16 h. The mixture was cooled to r.t., the aqueous layer was separated, diluted with H2O (500 mL) and acidified to pH 6 with 6N HCl under vigourous stirring. After cooling in an ice bath, the solid was collected and air dried. It was dissolved in warm IN NaOH and washed once with ETOAc. The aqueous layer was acidified to pH 6 with 6N HCl and cooled again in an ice bath. The solid was filtered and air dried to yield the title compound (4.4 g, 40 %).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:13](=[O:14])[C:12]([Br:15])=[C:11](Br)[CH:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-:17].[K+]>CN(P(N(C)C)(N(C)C)=O)C>[CH2:1]([N:8]1[C:13](=[O:14])[C:12]([Br:15])=[C:11]([OH:17])[CH:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=CC(=C(C1=O)Br)Br
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Two
Name
Quantity
65 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred vigourously for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 120°-125° C.
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
ADDITION
Type
ADDITION
Details
diluted with H2O (500 mL)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
the solid was collected
CUSTOM
Type
CUSTOM
Details
air dried
DISSOLUTION
Type
DISSOLUTION
Details
It was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
in warm IN NaOH
WASH
Type
WASH
Details
washed once with ETOAc
TEMPERATURE
Type
TEMPERATURE
Details
cooled again in an ice bath
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=CC(=C(C1=O)Br)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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